N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H23N3O4S2 and its molecular weight is 433.54. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Heterocyclic Compound Development
The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showcases the development of heterocyclic compounds with potential anti-inflammatory and analgesic activities. These compounds, such as (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide, have been synthesized and evaluated for their COX-1/COX-2 inhibition capabilities, displaying significant analgesic and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
QSAR Analysis in Toxicological Evaluation
QSAR analysis has been utilized for the toxicological evaluation of a series of 2-pyridylcarboxamidrazone candidate anti-tuberculosis compounds. These compounds have been examined for cytotoxicity using human mononuclear leucocytes, indicating a more significant toxic effect compared to controls, with certain derivatives showing reduced toxicity in the presence of N-acetyl cysteine or glutathione. This approach aids in designing future low toxicity high activity anti-tubercular carboxamidrazone agents (M. Coleman, K. J. Tims, & D. Rathbone, 2003).
Pharmacological Properties of Benzamide Derivatives
The synthesis and evaluation of benzamide derivatives as selective serotonin 4 receptor agonists have been explored, showing potential as novel prokinetic agents with reduced side effects. Compounds like 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide have demonstrated enhanced gastric emptying and defecation in mice, indicating their potential utility in treating gastrointestinal tract disorders (S. Sonda, K. Katayama, Toshio Kawahara, N. Sato, & K. Asano, 2004).
Highly Potent Fluorescence-Tagged Ligands
The development of highly potent fluorescence-tagged nonimidazole histamine H3 receptor ligands has been significant for understanding the binding site on the histamine H3 receptor. These compounds, synthesized from piperidine derivatives, display good to excellent histamine H3 receptor affinities, making them valuable tools for identifying and understanding the receptor's binding site (M. Amon, X. Ligneau, J. Camelin, I. Berrebi‐Bertrand, J. Schwartz, & H. Stark, 2007).
Synthesis of Aminopyrazole and Pyrazolopyrimidine Derivatives
The synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been carried out, leading to compounds with established in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research contributes to the ongoing development of new chemotherapeutic agents (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).
Propriétés
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-13-14(2)28-20(18(13)12-21)22-19(24)15-8-10-23(11-9-15)29(25,26)17-6-4-16(27-3)5-7-17/h4-7,15H,8-11H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONXDYKEQHCMBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.